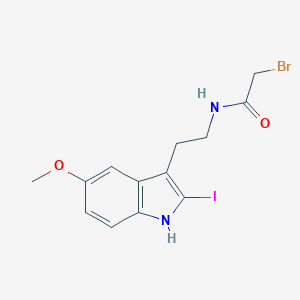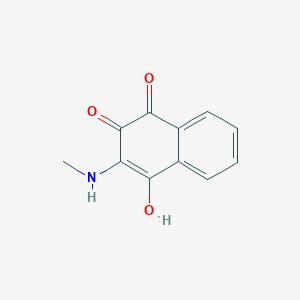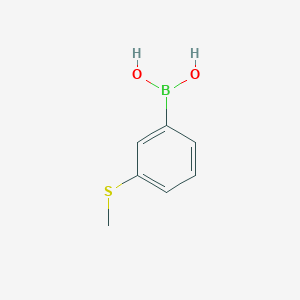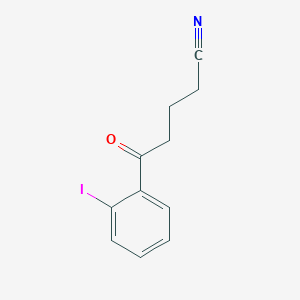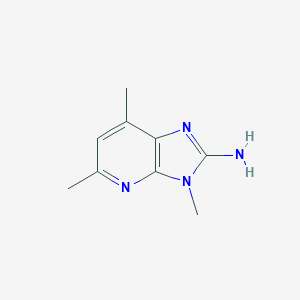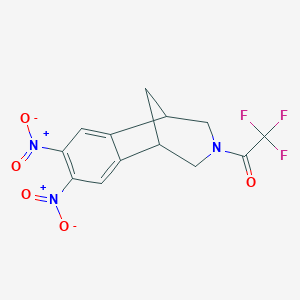![molecular formula C16H16Cl2N2O B137320 2-[2-(2,6-二氯苯胺)苯基]-N,N-二甲基乙酰胺 CAS No. 21789-06-0](/img/structure/B137320.png)
2-[2-(2,6-二氯苯胺)苯基]-N,N-二甲基乙酰胺
描述
The compound "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide" is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar dichloroacetamide derivatives, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, involves an extensive spectroscopic investigation to confirm the structure of the synthesized compounds . Similarly, N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic methods . These methods likely apply to the synthesis of "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide," where spectroscopic techniques such as FTIR, FT-Raman, and NMR would be used to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure of dichloroacetamide derivatives is often determined using quantum chemical calculations and spectroscopic methods. For instance, ab initio and DFT studies were carried out to determine the structural characteristics of similar compounds . The influence of substituents on the amide group's characteristic frequencies was also studied . The crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was determined by X-ray diffraction analysis . These techniques would be essential in analyzing the molecular structure of "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide."
Chemical Reactions Analysis
The reactivity of dichloroacetamide derivatives can be inferred from molecular electrostatic potential (MEP) surfaces, which help elucidate the reactive sites of a molecule . NBO analysis is also performed to understand intramolecular electronic interactions and charge transfer within the molecule . These analyses would be relevant to understanding the chemical reactions that "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dichloroacetamide derivatives, such as vibrational frequencies, thermodynamic properties, and frontier molecular orbitals, are typically determined using DFT calculations and vibrational spectroscopic studies . The influence of different substituents on these properties is also analyzed . For "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide," similar studies would provide insights into its physical and chemical properties, including thermodynamic behavior and electronic transitions.
科学研究应用
生物效应和毒理学
乙酰胺衍生物的生物效应:对乙酰胺及其衍生物(包括 N,N-二甲基乙酰胺 (DMAC))的毒理学进行全面综述,重点介绍接触这些化学物质的生物后果。综述表明,虽然对这些化学物质的生物反应各不相同,但可获得的信息类型和数量反映了材料的生物学特性及其拟议用途。本研究提供了对乙酰胺衍生物的生物效应和潜在毒理学影响的最新观点,包括感兴趣的化合物 (Kennedy, 2001)。
环境毒理学
有机锡(IV)配合物的环境影响:有机锡配合物,例如包含 2,6-二氯苯胺衍生物的配合物,已显示出显着的抗结核活性。本综述仔细审查了这些配合物的结构多样性和生物活性,强调了配体环境、连接到锡的有机基团和化合物结构对其抗结核功效的影响。它还讨论了这些材料的潜在环境毒理学 (Iqbal, Ali, & Shahzadi, 2015)。
化学合成和应用
新型化合物的合成和结构性质:氯醛与取代苯胺的反应,产生包括亚胺在内的各种产物,提供了对具有药物化学潜在应用的新型化合物的合成的见解。这包括与 2,6-二氯苯胺衍生物在结构上相关的化合物,突出了多样化的合成途径和创造新型治疗剂的潜力 (Issac & Tierney, 1996)。
高级氧化工艺
药物降解:高级氧化工艺 (AOP) 用于处理环境中的各种顽固性化合物,包括可能与 2-[2-(2,6-二氯苯胺)苯基]-N,N-二甲基乙酰胺具有结构相似性的药物。对用于处理对乙酰氨基酚的 AOP 的全面综述突出了机理、副产品、生物毒性和降解途径,这可能与了解类似化合物的环境归宿和处理选择有关 (Qutob, Hussein, Alamry, & Rafatullah, 2022)。
作用机制
Target of Action
The primary targets of this compound, also known as Diclofenac, are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
Diclofenac acts as a potent inhibitor of prostaglandin synthesis by blocking the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease of prostaglandins in peripheral tissues, which in turn reduces inflammation and pain .
Biochemical Pathways
The action of Diclofenac primarily affects the prostaglandin synthesis pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in pain, inflammation, and fever responses .
Pharmacokinetics
The onset of absorption usually experiences a delay of 1 to 4.5 hours, and peak plasma levels are reduced by less than 20% . Food has no significant effect on the extent of Diclofenac absorption .
Result of Action
The inhibition of prostaglandin synthesis by Diclofenac leads to a reduction in inflammation and pain. This is because prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain . Therefore, the action of Diclofenac can alleviate symptoms associated with conditions like arthritis and acute injury .
Action Environment
The action, efficacy, and stability of Diclofenac can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the drug’s absorption and bioavailability. Additionally, factors such as the patient’s age, liver function, and renal function can influence the drug’s metabolism and excretion .
属性
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTRDXJOFLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512273 | |
| Record name | 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21789-06-0 | |
| Record name | 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

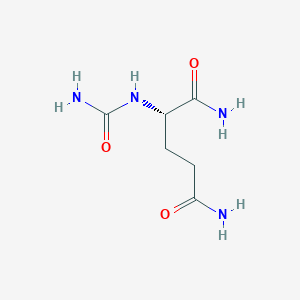

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
